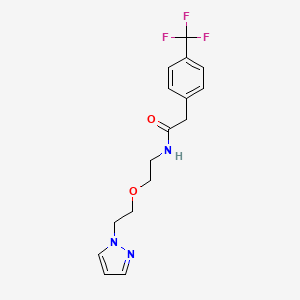

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Description

This compound is an acetamide derivative featuring a pyrazole moiety linked via an ethoxyethyl chain and a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2/c17-16(18,19)14-4-2-13(3-5-14)12-15(23)20-7-10-24-11-9-22-8-1-6-21-22/h1-6,8H,7,9-12H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKKRYHLRHNPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.

Attachment of the ethoxyethyl chain: This step involves the reaction of the pyrazole with an ethoxyethyl halide under basic conditions.

Formation of the phenylacetamide group: The final step involves the acylation of the intermediate with 4-(trifluoromethyl)phenylacetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the ethoxyethyl chain.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The trifluoromethyl group on the phenyl ring could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols could be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole N-oxide, while reduction could produce an amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide is , with a molecular weight of approximately 388.39 g/mol. The compound features a pyrazole ring, an ethoxy group, and a trifluoromethyl-substituted phenyl group, which contribute to its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy in inhibiting various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. A study indicated that similar pyrazole derivatives inhibit cell proliferation in thyroid cancer cell lines by reducing AKT phosphorylation through the inhibition of phosphoinositide-dependent kinase 1 (PDK1) . This suggests that this compound may possess similar mechanisms of action.

2. Phosphodiesterase Inhibition

The compound's structural features suggest potential activity as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating conditions like erectile dysfunction and pulmonary hypertension. A related study highlighted the development of more selective PDE5 inhibitors through the modification of pyrazolo[4,3-d]pyrimidines, indicating a pathway for exploring the efficacy of this compound in this therapeutic area .

Biological Studies

1. Enzyme Inhibition

The compound is being investigated for its potential to inhibit specific enzymes linked to disease processes. The interaction between the pyrazole structure and enzyme active sites can lead to significant biological outcomes, including reduced enzyme activity and altered metabolic pathways. This application is particularly relevant in drug design where enzyme inhibition is a desired therapeutic effect.

2. Receptor Binding Studies

This compound may also be studied for its binding affinity to various receptors involved in signaling pathways related to cancer and inflammation. The trifluoromethyl group enhances lipophilicity, potentially improving receptor binding characteristics.

Case Study 1: Anticancer Efficacy

A study on pyrazole derivatives showed that modifications at the ethoxy position significantly increased their anticancer activity against various cell lines, suggesting that similar modifications in this compound could enhance its therapeutic profile.

Case Study 2: PDE5 Inhibition

Research on structurally related compounds indicated that alterations at the 1-position of pyrazolo[4,3-d]pyrimidines led to improved selectivity as PDE5 inhibitors. This finding supports the hypothesis that this compound could also serve as a potent PDE inhibitor with further optimization.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits anti-inflammatory activity, it might inhibit enzymes like cyclooxygenase. If it has anticancer properties, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities among acetamide derivatives:

Pharmacological and Physicochemical Properties

- Potency :

- The pyrazole-containing target compound may exhibit enhanced binding affinity compared to triazole analogs (e.g., 2e in ), as pyrazole’s nitrogen atoms facilitate stronger hydrogen bonding .

- Compound 4f () showed 79% yield and antimalarial activity, suggesting substituents like fluorostyryl improve antiparasitic efficacy .

- Solubility :

- Synthetic Feasibility :

Functional Group Impact on Activity

- Pyrazole vs. Triazole : Pyrazole’s lower basicity compared to triazole may reduce off-target interactions, improving selectivity .

- Trifluoromethyl Phenyl vs. Chlorophenyl : The electron-withdrawing trifluoromethyl group enhances metabolic stability and receptor binding over chlorophenyl groups, which are prone to dehalogenation .

- Ethoxyethyl Linker vs. Direct Bonding : The flexible ethoxyethyl chain in the target compound may improve conformational adaptability for target engagement compared to rigid analogs (e.g., indole derivatives in ) .

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be described by the following structural formula:

- Molecular Formula : C15H18F3N3O2

- IUPAC Name : this compound

Research indicates that compounds with a pyrazole core often exhibit diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The mechanisms typically involve modulation of various signaling pathways, such as:

- Inhibition of Protein Kinases : Pyrazole derivatives have been shown to inhibit p21-activated kinases (PAKs), which are crucial for cell motility and proliferation. This inhibition can lead to reduced cancer cell proliferation and migration .

- Serotonin Receptor Modulation : Some pyrazole derivatives interact with serotonin receptors, influencing mood regulation and potentially providing therapeutic benefits for mood disorders .

Anticancer Activity

Several studies have reported the anticancer activity of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| OSU-03012 | Thyroid Cancer | 5.0 | PAK Inhibition |

| Similar Pyrazole Derivative | Breast Cancer | 3.5 | AKT Pathway Modulation |

These results suggest that the compound may exhibit similar anticancer properties through analogous mechanisms.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. This activity is crucial in managing conditions such as arthritis and other inflammatory diseases.

Case Studies

- Thyroid Cancer Study : A study involving OSU-03012 demonstrated that this pyrazole derivative inhibited cell proliferation in thyroid cancer cell lines by reducing PAK phosphorylation . This indicates that this compound may have similar effects.

- Mood Disorders : Research on serotonin modulation by pyrazole derivatives has shown promise in treating mood disorders. The interaction with serotonin receptors could provide insights into the potential therapeutic uses of our compound in psychiatric conditions .

Q & A

Basic Research Question

- 1H/13C NMR :

- Pyrazole protons: δ 7.5–8.1 ppm (doublets for H-pyrazole) .

- Trifluoromethyl group: δ 120–125 ppm in 13C NMR .

- Ethoxyethyl chain: δ 3.6–4.2 ppm (multiplet for -OCH₂CH₂O-) .

- IR Spectroscopy :

- Amide C=O stretch: ~1650–1680 cm⁻¹ .

- CF3 symmetric/asymmetric stretches: ~1100–1250 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion [M+H]+ expected at m/z ~415–425 (exact mass depends on isotopic pattern of CF3) .

What strategies resolve contradictions between experimental spectral data and computational predictions?

Advanced Research Question

- Scenario : Discrepancies in 1H NMR shifts (e.g., unexpected splitting or integration).

- Troubleshooting :

- Purity Check : Re-crystallize or re-purify via HPLC to eliminate impurities .

- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; hydrogen bonding in DMSO may shift amide protons .

- Dynamic Effects : Variable-temperature NMR to identify conformational flexibility in the ethoxyethyl chain .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model NMR shifts and compare with experimental data .

How to design in vitro assays to evaluate this compound’s pharmacological activity?

Advanced Research Question

- Target Selection : Prioritize kinases or GPCRs (common targets for pyrazole/acetamide derivatives) .

- Assay Design :

- Enzyme Inhibition : Measure IC50 via fluorescence polarization (kinase assays) .

- Cell-Based Models : Use HEK293 cells transfected with target receptors (e.g., TRPV1) for calcium flux assays .

- Control Compounds : Include known inhibitors (e.g., AMG517 for TRPV1) to validate assay conditions .

Data Interpretation :

- Use GraphPad Prism for dose-response curves and statistical analysis (p < 0.05 via ANOVA).

What in silico methods predict metabolic stability and off-target interactions?

Advanced Research Question

- Metabolic Sites :

- CYP450 oxidation (e.g., CYP3A4) at ethoxyethyl or pyrazole groups .

- Use MetaSite or Schrödinger’s ADMET Predictor to identify labile sites .

- Off-Target Screening :

- SwissTargetPrediction or SEA server to assess GPCR/ion channel polypharmacology .

- Molecular docking (AutoDock Vina) against PDB structures (e.g., 6COX for COX-2) .

How to address low solubility in biological assays?

Basic Research Question

- Formulation Adjustments :

- Use DMSO stock solutions (≤0.1% final concentration) to avoid cytotoxicity .

- Add co-solvents (e.g., PEG-400) or surfactants (Tween-80) for aqueous stability .

- Structural Modifications :

- Introduce polar groups (e.g., -OH, -COOH) on the phenyl ring without disrupting activity .

What crystallographic methods determine the compound’s 3D structure?

Advanced Research Question

- Single-Crystal X-ray Diffraction :

- Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) .

- Resolve CF3 orientation and amide planarity for SAR insights .

- Challenges :

- Hygroscopicity may require anhydrous crystallization conditions .

How to validate target engagement in cellular models?

Advanced Research Question

- Pull-Down Assays :

- Use biotinylated analogs with streptavidin beads to isolate target proteins .

- Confirm via Western blot (target-specific antibodies) .

- Imaging :

- Fluorescent derivatives (e.g., BODIPY tagging) for confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.